REACTION_SMILES
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[C:1]([O:2][CH2:3][CH3:4])(=[O:5])[N:6]1[C:7](=[O:16])[c:8]2[c:9]([cH:12][cH:13][cH:14][cH:15]2)[C:10]1=[O:11].[CH2:31]([Cl:32])[Cl:33].[CH3:17][CH2:18][N:19]([CH2:20][CH3:21])[CH2:22][CH3:23].[NH2:24][CH2:25][CH2:26][O:27][CH2:28][CH2:29][OH:30]>>[CH2:1]([N:6]1[C:7](=[O:16])[c:8]2[c:9]([cH:12][cH:13][cH:14][cH:15]2)[C:10]1=[O:11])[CH2:26][O:27][CH2:28][CH2:29][OH:30]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1C(=O)c2ccccc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCOCCO
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2C(=O)N1CCOCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |